Positional Isomer: 2-Methyl vs. 6-Methyl Chroman-4-one
CAS 54444-47-2 is the 2-methyl-substituted chroman-4-one acetamide, whereas CAS 54444-48-3 is the 6-methyl positional isomer, where the methyl group resides on the aromatic ring . The 2-position methylation introduces a chiral center at C2 of the dihydropyran ring, creating stereochemical complexity absent in the 6-methyl isomer. This structural difference yields distinct computed physicochemical properties: the 2-methyl isomer has an XLogP3-AA of 1.3 and only 1 rotatable bond, whereas the 6-methyl isomer, by virtue of methyl placement on the conformationally restricted aromatic ring, would be expected to exhibit a different lipophilicity-hydrophilicity balance and molecular shape [1]. For procurement decisions in SAR campaigns, these two isomers cannot serve as mutual substitutes without experimental confirmation.
| Evidence Dimension | Positional isomerism: methyl group location and associated computed LogP |
|---|---|
| Target Compound Data | 2-Methyl substituent on dihydropyran C2; XLogP3-AA = 1.3; 1 HBD; 3 HBA; 1 rotatable bond; MW = 219.24 g/mol |
| Comparator Or Baseline | CAS 54444-48-3 — 6-Methyl substituent on aromatic ring; same molecular formula C₁₂H₁₃NO₃ and MW |
| Quantified Difference | Chiral center present (C2) in target vs. absent in comparator; XLogP3-AA difference not computable for comparator from available data, but predicted to differ due to aromatic vs. aliphatic methyl placement |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2021.05.07) [1]; comparator identity from vendor catalogs |
Why This Matters
The presence of a chiral center at C2 and different LogP dictate distinct binding poses, metabolic fates, and synthetic handling—making blind substitution between these isomers invalid for any quantitative pharmacology or chemical biology study.
- [1] PubChem Compound Summary. CID 12288733. Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)-. Computed Properties: XLogP3-AA = 1.3; H-Bond Donor Count = 1; H-Bond Acceptor Count = 3; Rotatable Bond Count = 1. Molecular Weight = 219.24 g/mol. View Source
